
4-cyano-1-methyl-1H-imidazole-5-carboxylic acid
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Overview
Description
4-cyano-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a cyano group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-1-methyl-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a nitrile and an amine, the imidazole ring can be constructed through cyclization reactions facilitated by catalysts such as nickel or erbium triflate .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-cyano-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-cyano-1-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4-cyano-1-methyl-1H-imidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, the imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-imidazolecarboxylic acid: Similar structure but lacks the cyano and methyl groups.
1-methylimidazole: Lacks the cyano and carboxylic acid groups.
2-cyanoimidazole: Similar but with the cyano group at a different position.
Uniqueness
The presence of both cyano and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
5-cyano-3-methylimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-9-3-8-4(2-7)5(9)6(10)11/h3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRPZVXOCOLIFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665029 |
Source
|
Record name | 4-Cyano-1-methyl-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146091-76-1 |
Source
|
Record name | 4-Cyano-1-methyl-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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